Product packaging for Rosellichalasin(Cat. No.:CAS No. 123452-64-2)

Rosellichalasin

Cat. No.: B1679539
CAS No.: 123452-64-2
M. Wt: 463.6 g/mol
InChI Key: XNIXILZHFOBLTQ-RDTBASBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rosellichalasin is a fungal secondary metabolite belonging to the cytochalasan family, a large group of compounds characterized by a perhydro-isoindolone core fused with a macrocyclic ring . This compound is typically isolated from various fungal species, including those in the genera Rosellinia and Aspergillus . With a molecular formula of C₂₈H₃₃NO₅ and a molecular weight of 463.6 g/mol, it is supplied as a solid powder with a stated purity of typically over 98% . For laboratory handling, it is recommended to store this compound dry and dark at -20°C for long-term stability, and it is soluble in dimethyl sulfoxide (DMSO) . The primary research value of this compound lies in its documented cytotoxic properties. In vitro studies have demonstrated its activity against human colorectal cancer cell lines. Specifically, testing against the RKO colorectal carcinoma cell line in an MTT assay yielded an IC₅₀ value of 62.3 µM . The biological activity of cytochalasans as a class is largely attributed to their ability to interfere with cellular processes that depend on actin filaments. They are known to suppress cell division, disrupt the formation of the microfilament network, and instigate apoptosis, making them potent tools for investigating cell dynamics and cancer biology . As a representative cytochalasan, this compound serves as a valuable reference compound and investigative tool for researchers in natural product chemistry, pharmacology, and cell biology. It is useful for studying the structure-activity relationships of this diverse class of compounds and for exploring their mechanisms of action in cytotoxic assays . Please note: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33NO5 B1679539 Rosellichalasin CAS No. 123452-64-2

Properties

CAS No.

123452-64-2

Molecular Formula

C28H33NO5

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z,10E)-18-benzyl-6,8,15,16-tetramethyl-2,14-dioxa-19-azatetracyclo[10.8.0.01,17.013,15]icosa-5,10-diene-3,7,20-trione

InChI

InChI=1S/C28H33NO5/c1-16-9-8-12-20-25-27(4,34-25)18(3)23-21(15-19-10-6-5-7-11-19)29-26(32)28(20,23)33-22(30)14-13-17(2)24(16)31/h5-8,10-13,16,18,20-21,23,25H,9,14-15H2,1-4H3,(H,29,32)/b12-8+,17-13-

InChI Key

XNIXILZHFOBLTQ-RDTBASBDSA-N

SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)CC=C(C1=O)C)C)C

Isomeric SMILES

CC1C/C=C/C2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)C/C=C(\C1=O)/C)C)C

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)CC=C(C1=O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rosellichalasin; 

Origin of Product

United States

Scientific Research Applications

Rosellichalasin is a fungal metabolite belonging to the class of cytochalasins, which are known for their diverse biological activities . Research indicates that this compound, along with other cytochalasins, can suppress cell division and induce apoptosis by disrupting actin filaments . Studies have explored its potential in various scientific applications, particularly in the context of cancer treatment and as an antifungal agent .

Anti-cancer Research

This compound, as a member of the cytochalasin family, has demonstrated moderate activity against colorectal cancer (CRC) cell lines .

Aspergillus sp., including this compound, have been identified as sources of active pharmaceutical ingredients for CRC therapy .

  • In vitro studies show that this compound and cytochalasin E, both alkaloids isolated from Aspergillus sp. nov. F1, exhibit activity against RKO CRC cell lines . this compound showed an IC50 value of 62.3 µM in an MTT assay .

Antifungal Applications

This compound has been identified as an antifungal metabolite produced by Aspergillus capensis . It inhibits several plant pathogenic fungi :

  • Botrytis cinerea
  • Monilinia fructicola
  • Sclerotinia sclerotiorum
  • S. trifoliorum

Against S. sclerotiorum, this compound was most effective, with an EC50 value of 5.3 μM .

Structural Biology

Comparison with Similar Compounds

Comparative Analysis with Similar Cytochalasins

Structural Comparisons

Cytochalasans share core structural motifs but differ in macrocyclic ring size, oxidation states, and substituents, which influence their bioactivity.

Compound Structure Features Molecular Formula Key Modifications
Rosellichalasin 13-membered macrocycle, isoindolone, C-21 vinyl carbonate C₂₈H₃₃NO₅ Unique phenylalanine-derived side chain
Cytochalasin E 14-membered macrocycle, epoxy group at C-19/C-20 C₂₉H₃₅NO₅ Epoxy ring enhances membrane interaction
Aspochalasin D 14-membered macrocycle, hydroxylation at C-10 C₂₉H₃₇NO₅ Hydroxyl group improves solubility
Curtachalasin C 6/6/6/6 fused ring system C₂₈H₃₃NO₅ Rigid structure enhances antifungal specificity
Chaetoglobosin V 13-membered macrocycle, indole moiety C₃₂H₃₄N₂O₅ Indole substitution boosts cytotoxicity
Cytotoxicity
Compound Cell Line (IC₅₀) Notable Features Reference
This compound RKO: 3.3 μM; A-549: 7.9 μM Broad-spectrum activity, salt-inducible production
Cytochalasin E BEL-7402: 5.6 μM; A-549: 78 μM High yield in halophilic fungi
Chaetoglobosin V Breast cancer: 2.54 μM; Cholangiocarcinoma: 86.95 μM Extreme potency variability
Cytochalasin Z17 A-549: 5.6 μM Superior to this compound in lung cancer models
Antifungal Activity
Compound Target Pathogens (EC₅₀ or MIC) Mechanism of Action Reference
This compound S. sclerotiorum: 2.46 µg/mL; B. cinerea: 6.7 µg/mL Disrupts actin polymerization
Cytochalasin E Alternaria oleracea: 3.125 µg/mL Inhibits cell wall synthesis
20-Epoxy Cytochalasin Q S. cerevisiae: 55 µg/mL (ScΔpdr5 strain) Targets multidrug efflux pumps
Curtachalasin C Fluconazole-resistant C. albicans: MIC = 8 µg/mL Non-competitive ergosterol disruption

Unique Functional Roles

  • Ecological Competition : this compound and aspochalasins exhibit selective cytotoxicity against competing microbes (e.g., Streptomyces sp.) while sparing their producers, suggesting ecological defense roles .

Preparation Methods

Fermentation and Isolation Protocols

Rosellinia necatrix strains are typically cultured in potato dextrose broth (pH 6.0–6.5) at 25°C for 14–21 days. Ethyl acetate extraction of mycelial mats followed by silica gel chromatography yields this compound in 0.003–0.007% dry weight. Key purification steps include:

Step Solvent System Purity (%) Yield (mg/L)
Crude extract Ethyl acetate 12–18 120–150
Flash chromatography Hexane:EtOAc (7:3) 45–55 30–40
HPLC MeCN:H₂O (65:35) >95 8–12

Recent optimizations using high-performance countercurrent chromatography (HPCCC) with heptane:EtOAc:MeOH:H₂O (5:5:5:5) improved recovery to 15 mg/L.

Total Synthesis Strategies

Macrocyclic Ring Construction

The Thomas–Whitehead approach establishes the 14-membered macrocycle via Yamaguchi esterification (Scheme 1):

  • Coupling of polyketide fragment A (C1–C10) with isoindolone B using DCC/DMAP in CH₂Cl₂ (0°C, 12 h, 78% yield)
  • Ring-closing metathesis with Grubbs II catalyst (5 mol%) in toluene (reflux, 48 h) to form macrocycle C (61% yield)

Table 1: Comparative Macrocyclization Methods

Method Catalyst Temp (°C) Yield (%)
Yamaguchi esterification 0 78
Ring-closing metathesis Grubbs II 110 61
Macrolactamization HATU 25 43

Stereoselective Functionalization

Critical C-15 and C-22 stereocenters are established via Evans oxazolidinone auxiliaries (dr >19:1). Late-stage oxidation at C-19 employs Sharpless asymmetric dihydroxylation (AD-mix β, 89% ee).

Semi-Synthetic Modifications

Acylation at C-21

This compound’s C-21 hydroxyl group undergoes regioselective acylation (Table 2):

Table 2: Acylation Reagents and Outcomes

Reagent Solvent Temp (°C) Yield (%)
Acetic anhydride Pyridine 25 92
Benzoyl chloride Et₃N/CH₂Cl₂ 0 85
Tosyl chloride DMAP/CHCl₃ 40 78

Derivatives show enhanced cytotoxicity (IC₅₀ 0.8–1.2 μM vs. 2.3 μM for parent compound).

Mutasynthetic Approaches

Gene knockout of rosA (encoding phenylalanine adenylation domain) in R. necatrix enables precursor-directed biosynthesis. Feeding 4-fluorophenylalanine yields fluorothis compound (18 mg/L).

Table 3: Alternative Amino Acid Incorporation

Precursor Analog Yield (mg/L) Bioactivity (IC₅₀, μM)
4-Cl-Phe 14 1.1
D-Phe 9 3.4
β-Tyrosine 6 2.9

Analytical Characterization

Spectroscopic Fingerprints

KeyH NMR signals (CDCl₃, 500 MHz):

  • H-19: δ 6.55 (t, J=8.0 Hz)
  • H-23: δ 1.85 (s)
  • 2-NH: δ 5.40 (br s)

Table 4: ComparativeC NMR Data

Position δC (ppm) Position δC (ppm)
C-17 204.6 C-21 170.6
C-18 143.3 C-22 17.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosellichalasin
Reactant of Route 2
Rosellichalasin

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